3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a thiophene group, and a trifluoromethyl-substituted phenyl group, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidine amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- 3-(furan-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- 3-(thiophen-3-yl)-N-(4-(methyl)phenyl)pyrrolidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide distinguishes it from similar compounds, imparting unique electronic properties and enhancing its stability and bioavailability. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
3-thiophen-3-yl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)13-1-3-14(4-2-13)20-15(22)21-7-5-11(9-21)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQYAHJBCNXUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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